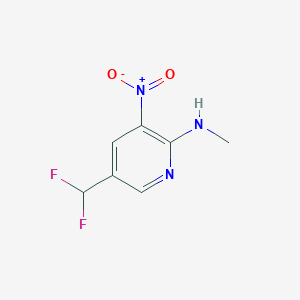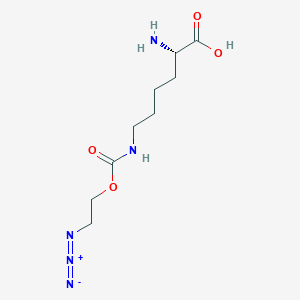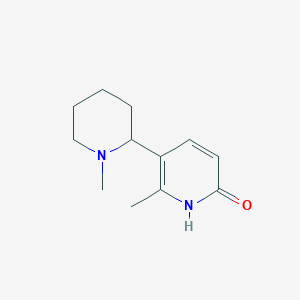
2-Bromo-3-(1-propylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-3-(1-プロピルピペリジン-2-イル)ピリジンは、分子式がC13H19BrN2の化学化合物です。これは、塩基性複素環式有機化合物であるピリジンの誘導体です。
準備方法
合成経路と反応条件
2-ブロモ-3-(1-プロピルピペリジン-2-イル)ピリジンの合成は、通常、3-(1-プロピルピペリジン-2-イル)ピリジンの臭素化を含みます。反応は、ピリジン環の所望の位置で選択的臭素化を確実にするために、制御された条件下で臭素または臭素化剤を使用して行われます。
工業生産方法
この化合物の工業生産には、温度、圧力、および反応物の濃度を制御するために自動化されたシステムを使用した大規模な臭素化反応が含まれる場合があります。プロセスは、副生成物と廃棄物を最小限に抑えながら、収率と純度を最大化するために最適化されています。
化学反応の分析
反応の種類
2-ブロモ-3-(1-プロピルピペリジン-2-イル)ピリジンは、次を含むさまざまな化学反応を起こすことができます。
置換反応: 臭素原子は、求核置換反応によって他の官能基で置換することができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体を形成することができます。
カップリング反応: それは、スズキ・ミヤウラカップリングなどのカップリング反応に参加して、炭素-炭素結合を形成することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、水酸化ナトリウム、炭酸カリウム、およびさまざまな求核剤が含まれます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
カップリング反応: スズキ・ミヤウラカップリング反応では、通常、パラジウム触媒とホウ酸が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換はさまざまな置換ピリジンを生成する可能性があり、カップリング反応はビアリール化合物を生成する可能性があります。
科学研究への応用
2-ブロモ-3-(1-プロピルピペリジン-2-イル)ピリジンは、いくつかの科学研究への応用があります。
化学: それは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、生物活性分子との構造的類似性から、生物学的経路や相互作用の研究に使用できます。
産業: この化合物は、ファインケミカルの生産や、さまざまな工業製品の構成要素として使用できます。
科学的研究の応用
2-Bromo-3-(1-propylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial products.
作用機序
2-ブロモ-3-(1-プロピルピペリジン-2-イル)ピリジンの作用機序には、特定の分子標的との相互作用が含まれます。臭素原子とピペリジン環は、その反応性と結合特性において重要な役割を果たします。この化合物は、酵素、受容体、または他のタンパク質と相互作用して、それらの機能に影響を与え、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 2-ブロモ-3-(1-メチルピペリジン-2-イル)ピリジン
- 2-ブロモ-3-(1-エチルピペリジン-2-イル)ピリジン
- 2-ブロモ-3-(1-ブチルピペリジン-2-イル)ピリジン
独自性
2-ブロモ-3-(1-プロピルピペリジン-2-イル)ピリジンは、その特定の置換パターンによりユニークであり、これは異なる化学的および生物学的特性を付与します。ピペリジン環のプロピル基の存在は、他の類似の化合物と比較して、その反応性と相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-Bromo-3-(1-methylpiperidin-2-yl)pyridine
- 2-Bromo-3-(1-ethylpiperidin-2-yl)pyridine
- 2-Bromo-3-(1-butylpiperidin-2-yl)pyridine
Uniqueness
2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the piperidine ring can influence its reactivity and interactions compared to other similar compounds.
特性
分子式 |
C13H19BrN2 |
|---|---|
分子量 |
283.21 g/mol |
IUPAC名 |
2-bromo-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19BrN2/c1-2-9-16-10-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,12H,2-4,7,9-10H2,1H3 |
InChIキー |
QNCXWXVXXWABRY-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCC1C2=C(N=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)





![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)





